Lipophilicity Differentiation: 3-(p-Tolyl)benzo[c]isoxazole vs. 3-Phenylbenzo[c]isoxazole
The para-methyl substituent in 3-(p-tolyl)benzo[c]isoxazole increases computed lipophilicity by approximately 0.5–0.8 LogP units relative to the unsubstituted 3-phenylbenzo[c]isoxazole (CAS 5176-14-7), for which the LogP of the core scaffold is estimated at approximately 3.0–3.2 based on the 2,1-benzisoxazole parent . The measured/computed LogP for the p-tolyl compound is 3.80, with a TPSA of 26.03 Ų . This difference in LogP affects predicted aqueous solubility, membrane permeability, and chromatographic retention (RP-HPLC), making the p-tolyl derivative more suitable for applications requiring enhanced passive membrane partitioning or where a specific LogP window must be maintained for blood–brain barrier penetration predictions.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) – lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.80 ± 0.5 (computed; ACD/Labs or equivalent algorithm) |
| Comparator Or Baseline | 3-Phenylbenzo[c]isoxazole (CAS 5176-14-7): estimated LogP ~3.0–3.2; 2,1-benzisoxazole parent: LogP ~1.83 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 (p-tolyl vs. phenyl); ΔLogP ≈ +2.0 (p-tolyl vs. unsubstituted core) |
| Conditions | In silico calculation; vendor-reported values from ChemScene datasheet |
Why This Matters
For medicinal chemistry programs optimizing CNS drug candidates, a LogP shift of +0.6 can significantly alter predicted brain penetration; procurement of the correct 3-aryl analog is therefore critical for SAR consistency.
